Introduction: The Role of Boc-L-Leucyl-L-Leucine in Advanced Peptide Synthesis
Introduction: The Role of Boc-L-Leucyl-L-Leucine in Advanced Peptide Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine, commonly referred to as Boc-Leu-Leu-OH, is a pivotal dipeptide derivative in the fields of medicinal chemistry, drug development, and biotechnology.[1][2] Its structure features two L-leucine residues linked by a peptide bond, with the N-terminus of the first leucine residue protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is fundamental to its utility, preventing unwanted side reactions at the N-terminus during peptide synthesis and allowing for controlled, sequential elongation of peptide chains.[3]
As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of Boc-Leu-Leu-OH, moving beyond basic data to explain the causality behind its properties and applications. We will explore its core chemical and physical characteristics, its critical function as a building block in solid-phase peptide synthesis (SPPS), and provide a field-proven experimental protocol for its use. This document is designed for researchers and professionals who require a deep, actionable understanding of this versatile reagent.
Core Chemical and Physical Properties
The efficacy and handling of Boc-Leu-Leu-OH in a laboratory setting are dictated by its fundamental physicochemical properties. These characteristics influence its storage, solubility in reaction media, and behavior during synthesis.
Identifiers and Structural Formula
A precise understanding of the molecule's identity is paramount for regulatory compliance and accurate experimental design.
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Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine[4][5]
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Molecular Weight: 344.45 g/mol [1][5] (also cited as 344.5 g/mol [4][6])
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Structure:
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InChI Key: PBTNVAYSJPRTLQ-STQMWFEESA-N[6]
Physicochemical Data
The following table summarizes the key quantitative properties of Boc-Leu-Leu-OH, which are critical for experimental planning, from dissolution to purification.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 79 - 86 °C | [1] |
| Purity | ≥95% to ≥99% (HPLC) | [1][4] |
| Optical Rotation | [a]²²D = -25 ± 2° (c=1.093 in DMF) | [1] |
| Storage | 0 - 8 °C or -20°C for long-term stability | [1][7] |
| Stability | ≥4 years when stored at -20°C | [7] |
Solubility Profile
The solubility of Boc-Leu-Leu-OH is a critical parameter for its application in both solution-phase and solid-phase synthesis. Its hydrophobic leucine side chains and the bulky Boc group influence its behavior in various solvents.
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Organic Solvents: The compound is soluble in common organic solvents used in peptide synthesis.[7]
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Aqueous Buffers: Boc-Leu-Leu-OH is sparingly soluble in aqueous buffers.[7] To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol and then dilute with the aqueous buffer. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[7]
Expert Insight: The high solubility in DMF is particularly advantageous, as DMF is the solvent of choice for most solid-phase peptide synthesis protocols. This ensures homogenous reaction conditions during the crucial coupling step, maximizing reaction efficiency.
Applications in Research and Development
Boc-Leu-Leu-OH is not merely a chemical intermediate but a strategic tool used to build complex and biologically active molecules.
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Peptide Synthesis: Its primary application is as a dipeptide building block in Boc-chemistry solid-phase peptide synthesis (SPPS). Incorporating a dipeptide unit can help overcome synthetic challenges like aggregation of the growing peptide chain and can accelerate the overall synthesis process.[1][8]
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Drug Development: The compound is integral to the synthesis of peptide-based therapeutics. For instance, it has been used to synthesize a peptide-based curcumin derivative exhibiting in-vitro anticancer activity and in the creation of fluorescent peptides for research purposes.[4][6]
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Biotechnology and Neuroscience: In biotechnology, it is used to modify proteins and enzymes to improve their stability and function.[1][8] Its utility also extends to neuroscience research for the synthesis of neuropeptides to study their roles in neurological functions and disorders.[1][8]
Experimental Protocol: Dipeptide Coupling in SPPS
This section provides a detailed, step-by-step methodology for coupling Boc-Leu-Leu-OH onto a resin-bound peptide chain with a free N-terminal amine. This protocol is designed to be a self-validating system, incorporating a crucial quality control step.
Causality Behind Reagent Selection
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Solvent (DMF): Provides excellent solvation for both the protected dipeptide and the resin, facilitating efficient diffusion and reaction.
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Coupling Reagents (HBTU/HOBt): This combination forms a highly reactive HOBt-ester of the dipeptide's carboxylic acid. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an efficient activator, while HOBt (Hydroxybenzotriazole) minimizes side reactions and suppresses racemization.
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Base (DIPEA): A non-nucleophilic tertiary amine, N,N-Diisopropylethylamine (DIPEA), is used to activate the carboxylic acid and neutralize any protonated species without causing unwanted side reactions.
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Monitoring (Kaiser Test): This colorimetric test detects free primary amines. A negative result (yellow beads) confirms the complete consumption of the resin's free amino groups, validating the success of the coupling reaction.[9]
Workflow Diagram: Boc-Leu-Leu-OH Coupling
The following diagram illustrates the logical flow of the coupling protocol.
Caption: Workflow for the activation and coupling of Boc-Leu-Leu-OH in SPPS.
Step-by-Step Methodology
This protocol assumes the starting point is a peptide-resin with a deprotected N-terminal amine.
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Resin Preparation:
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Swell the peptide-resin in an appropriate volume of DMF in a reaction vessel for 30 minutes.
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Drain the DMF solvent.
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-
Activation of Boc-Leu-Leu-OH (Pre-activation):
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In a separate vessel, dissolve Boc-Leu-Leu-OH (3.0 equivalents relative to the resin substitution) in DMF.
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Add HBTU (2.9 eq) and HOBt (3.0 eq) to the solution.
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Add DIPEA (6.0 eq) to the mixture.
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Stir at room temperature for 5-10 minutes. The solution is now considered "pre-activated".
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-
Coupling Reaction:
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Transfer the pre-activated dipeptide solution to the reaction vessel containing the swollen resin.
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Agitate the mixture at room temperature for 4-12 hours. The reaction time can vary based on the specific sequence.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
3x with DMF
-
3x with Dichloromethane (DCM)
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3x with DMF
-
-
-
Reaction Monitoring (Self-Validation):
-
Take a small sample of the resin beads (approx. 5-10 mg).
-
Perform a qualitative Kaiser test.[9]
-
Interpretation:
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Negative Test (Beads remain yellow): The coupling is complete. Proceed to the next step in your synthesis (e.g., N-terminal Boc deprotection).
-
Positive Test (Beads turn dark blue): The coupling is incomplete, as free primary amines are still present. A decision must be made to either recouple (repeat steps 2-5) or cap the unreacted amines to prevent deletion sequences.
-
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Spectral Characterization Insights
While detailed spectra are lot-specific, a researcher can anticipate key features based on the molecule's structure.
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¹H-NMR: Expect characteristic signals for the Boc group (a large singlet around 1.4 ppm), the isobutyl side chains of the two leucine residues (doublets and multiplets in the 0.8-1.8 ppm range), and the α-protons (multiplets around 4.0-4.5 ppm). The amide protons will appear as doublets further downfield.
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Mass Spectrometry (MS): In electrospray ionization (ESI), the molecule will readily form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry should confirm the elemental composition (C₁₇H₃₂N₂O₅).
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Expert Insight on Leucine vs. Isoleucine: It is critical to note that leucine and its isomer, isoleucine, have identical molecular masses and are often indistinguishable by standard MS.[10] For absolute sequence confirmation in de novo peptide sequencing, advanced MS/MS techniques like electron-transfer dissociation (ETD) combined with high-energy collisional dissociation (HCD) are required to generate specific fragment ions (w- and d-ions) that can differentiate between the two residues.[10]
Safety and Handling
Proper handling ensures laboratory safety and maintains the integrity of the compound.
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General Handling: The material should be considered hazardous until thoroughly investigated.[7] Avoid ingestion, inhalation, and contact with skin and eyes. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
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Storage: Store the compound in a tightly sealed container under refrigerated conditions (0-8 °C) or frozen (-20°C) for optimal long-term stability.[1][7]
Conclusion
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine is a well-characterized and highly reliable reagent that is fundamental to modern peptide chemistry. Its defined physicochemical properties, high solubility in relevant solvents, and straightforward application in established synthetic protocols make it an indispensable tool. By understanding the causality behind its use—from the role of the Boc group to the function of each reagent in a coupling reaction—researchers and drug development professionals can leverage Boc-Leu-Leu-OH to its full potential, enabling the efficient and reliable synthesis of complex and therapeutically relevant peptides.
References
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Boc-Leu-Leu-OH - Cayman Chemical - Cambridge Bioscience. Cambridge Bioscience, [Link]. Accessed January 2, 2026.
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Boc-Leu-Leu-OH | 73401-65-7. J&K Scientific LLC, [Link]. Accessed January 2, 2026.
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BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. Qingdao Fengchen Technology and Trade Co.,Ltd, [Link]. Accessed January 2, 2026.
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Boc-L-leucine. ChemBK, [Link]. Accessed January 2, 2026.
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N-[(1,1-Dimethylethoxy)Carbonyl]-L-Leucine Monohydrate. ChemBK, [Link]. Accessed January 2, 2026.
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L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | C11H21NO4. PubChem, [Link]. Accessed January 2, 2026.
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Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. PubMed, [Link]. Accessed January 2, 2026.
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